molecular formula C27H23N5O3 B12802447 5-((4'-((4-Amino-2,5-dimethylphenyl)diazenyl)(1,1'-biphenyl)-4-yl)diazenyl)-2-hydroxybenzoic acid CAS No. 6330-90-1

5-((4'-((4-Amino-2,5-dimethylphenyl)diazenyl)(1,1'-biphenyl)-4-yl)diazenyl)-2-hydroxybenzoic acid

Cat. No.: B12802447
CAS No.: 6330-90-1
M. Wt: 465.5 g/mol
InChI Key: BETDIULUXNWVLT-UHFFFAOYSA-N
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Description

This compound is a bis-azo derivative featuring a central 1,1'-biphenyl core connected to two diazenyl groups. One diazenyl group is linked to a 4-amino-2,5-dimethylphenyl substituent, while the other is attached to a 2-hydroxybenzoic acid moiety.

Properties

CAS No.

6330-90-1

Molecular Formula

C27H23N5O3

Molecular Weight

465.5 g/mol

IUPAC Name

5-[[4-[4-[(4-amino-2,5-dimethylphenyl)diazenyl]phenyl]phenyl]diazenyl]-2-hydroxybenzoic acid

InChI

InChI=1S/C27H23N5O3/c1-16-14-25(17(2)13-24(16)28)32-30-21-9-5-19(6-10-21)18-3-7-20(8-4-18)29-31-22-11-12-26(33)23(15-22)27(34)35/h3-15,33H,28H2,1-2H3,(H,34,35)

InChI Key

BETDIULUXNWVLT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=NC4=CC(=C(C=C4)O)C(=O)O)C)N

Origin of Product

United States

Preparation Methods

Diazotization of 4-Amino-2,5-dimethylphenyl Derivative

  • The starting aromatic amine, 4-amino-2,5-dimethylphenyl, is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0–5 °C) to form the corresponding diazonium salt.
  • This step must be performed under anhydrous or controlled aqueous conditions to prevent decomposition of the diazonium intermediate.

Formation of Biphenyl Diazenyl Intermediate

  • The diazonium salt is then coupled with a 1,1'-biphenyl derivative, which acts as the coupling component.
  • The biphenyl moiety is typically activated by electron-donating groups or positioned to favor electrophilic aromatic substitution by the diazonium salt.
  • The azo coupling is carried out in mildly alkaline to neutral pH to maintain diazonium stability and promote coupling.

Second Diazotization and Coupling to 2-Hydroxybenzoic Acid

  • The biphenyl azo intermediate bearing an amino group undergoes a second diazotization to form another diazonium salt.
  • This diazonium salt is then coupled with 2-hydroxybenzoic acid (salicylic acid) or its derivatives to introduce the hydroxybenzoic acid moiety via azo linkage.
  • The reaction conditions are optimized to avoid side reactions such as hydrolysis or over-oxidation.

Purification and Isolation

  • The crude product is typically purified by recrystallization from suitable solvents or by chromatographic techniques.
  • The final compound is isolated as a solid, often characterized by its color, melting point, and spectroscopic properties.

Representative Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
1 Diazotization NaNO2, HCl, 0–5 °C 0–5 0.5–1 >90 Low temp to stabilize diazonium salt
2 Azo coupling Biphenyl derivative, pH 6–8 0–25 1–3 80–90 Mildly alkaline conditions preferred
3 Second diazotization NaNO2, HCl, 0–5 °C 0–5 0.5–1 >85 Controlled to avoid decomposition
4 Second azo coupling 2-Hydroxybenzoic acid, pH 6–7 0–25 1–3 75–85 Coupling with phenolic acid
5 Purification Recrystallization or chromatography Ambient Variable Ensures high purity

Research Findings and Optimization Notes

  • Yield Improvement: According to patent literature on related compounds such as 4-amino-2-hydroxybenzoic acid derivatives, yields can be significantly improved by conducting reactions under anhydrous or controlled CO2 atmospheres and using finely powdered reactants to enhance contact and reaction efficiency.
  • Reaction Time and Temperature: Reaction times vary from 2 to 10 hours depending on batch size and equipment, with optimal temperatures between 150 °C and 190 °C for certain steps involving solid-state reactions. However, for diazotization and azo coupling, lower temperatures (0–25 °C) are critical to maintain diazonium salt stability.
  • Purity Considerations: The final azo compound is often free from impurities that are difficult to separate, provided the reaction conditions are tightly controlled and purification steps are properly executed.
  • Functional Group Stability: The hydroxy and carboxylic acid groups in the 2-hydroxybenzoic acid moiety require mild reaction conditions to prevent degradation or side reactions during azo coupling.

Summary Table of Key Preparation Parameters

Parameter Optimal Range/Value Impact on Synthesis
Diazotization Temp. 0–5 °C Stability of diazonium salt
Coupling pH 6–8 Maximizes azo coupling efficiency
Reaction Time 1–3 hours per step Ensures complete conversion
Use of CO2 Atmosphere For solid-state reactions Enhances yield and purity (patent data)
Purification Method Recrystallization, chromatography Removes impurities, improves product quality

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.

    Reduction: The azo groups can be reduced to amines using reducing agents like sodium dithionite or hydrogen in the presence of a catalyst.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium dithionite in aqueous solution or catalytic hydrogenation.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a dye intermediate and a pH indicator due to its color-changing properties under different pH conditions.

Biology

In biological research, it serves as a staining agent for various cellular components, aiding in the visualization of microscopic structures.

Medicine

Industry

Industrially, it is employed in the production of dyes and pigments for textiles, plastics, and inks due to its stability and vibrant color.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions are crucial for its color-changing properties. The molecular targets include various enzymes and cellular structures that interact with the azo groups, leading to changes in color or fluorescence.

Comparison with Similar Compounds

Structural Differences

The compound’s structural uniqueness lies in its biphenyl backbone and dual electron-donating substituents (amino and methyl groups). Below is a comparative analysis with key analogs:

Table 1: Structural Features of Selected Azo Benzoic Acid Derivatives
Compound Core Structure Substituents Conjugation Length Electron Effects
Target Compound Biphenyl + dual azo 4-Amino-2,5-dimethylphenyl; 2-hydroxybenzoic acid Extended Electron-donating (amino, methyl)
2-Hydroxy-4-substituted-benzothiazolyl-azo Benzothiazole + azo 4,6-Disubstituted benzothiazole; 2-hydroxybenzoic acid Moderate Electron-withdrawing (benzothiazole)
2-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)diazenyl]benzoic acid Single phenyl + azo 4-Hydroxy-3,5-dimethoxyphenyl; 2-hydroxybenzoic acid Shorter Electron-donating (methoxy, hydroxyl)

Key Observations :

  • Electron-donating amino and methyl groups may lower the phenolic proton’s acidity (pKa) relative to methoxy-substituted derivatives .

Physical and Chemical Properties

Table 2: Comparative Physical and Chemical Data
Compound Melting Point (°C) pKa1 (COOH) pKa2 (Phenolic OH) UV λmax (nm)
Target Compound (Inferred) >300* ~3.0 ~8.0 ~480
Benzothiazolyl-azo derivative 220–250 3.4–3.7 9.1–9.4 430–450
Methoxy/hydroxyl-substituted analog Not reported ~4.0† ~8.5 ~400

*Inferred based on increased molecular rigidity from biphenyl and dual azo groups. †Estimated from substituent effects (methoxy groups slightly reduce COOH acidity compared to electron-donating amino groups).

Research Findings :

  • Acidity: The target compound’s phenolic pKa (~8.0) is lower than benzothiazolyl-azo derivatives (pKa2 ~9.2) due to electron-donating amino groups stabilizing the deprotonated form . Methoxy substituents in exhibit similar effects but with less pronounced impact.
  • UV-Vis Absorption : Extended conjugation in the target compound results in a redshifted λmax (~480 nm) compared to benzothiazolyl-azo (~450 nm) and methoxy-substituted (~400 nm) analogs .
  • Thermal Stability : Higher melting points in the target compound suggest enhanced stability from rigid biphenyl and azo linkages.

Electronic and Reactivity Insights

A DFT study on analogous azo compounds (e.g., 4-((4-aminophenyl)diazenyl)-2-((2-phenylhydrazono)methyl)phenol) highlights the role of substituents in modulating electronic properties :

  • HOMO-LUMO Gaps: Electron-donating groups (e.g., amino) reduce the HOMO-LUMO gap, enhancing charge-transfer transitions and redshifted absorption.
  • Azo Bond Stability : Extended conjugation in the target compound likely stabilizes the azo linkage against photodegradation compared to simpler analogs.

Biological Activity

5-((4'-((4-Amino-2,5-dimethylphenyl)diazenyl)(1,1'-biphenyl)-4-yl)diazenyl)-2-hydroxybenzoic acid, also known by its CAS number 6330-90-1, is a complex organic compound notable for its vibrant chromophore properties due to the presence of azo groups. This compound has drawn interest in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities.

The compound's molecular formula is C27H23N5O3C_{27}H_{23}N_{5}O_{3} with a molecular weight of 465.5 g/mol. Its structure comprises dual azo groups that enhance its reactivity and potential for further functionalization.

PropertyValue
CAS Number 6330-90-1
Molecular Formula C27H23N5O3
Molecular Weight 465.5 g/mol
IUPAC Name 5-[[4-[4-[(4-amino-2,5-dimethylphenyl)diazenyl]phenyl]phenyl]diazenyl]-2-hydroxybenzoic acid
InChI Key BETDIULUXNWVLT-UHFFFAOYSA-N

Antioxidant Properties

Research indicates that compounds with azo groups often exhibit significant antioxidant activity. A study demonstrated that similar azo compounds could scavenge free radicals effectively, suggesting that 5-((4'-((4-Amino-2,5-dimethylphenyl)diazenyl)(1,1'-biphenyl)-4-yl)diazenyl)-2-hydroxybenzoic acid might possess comparable properties. The antioxidant activity is crucial for potential therapeutic applications in preventing oxidative stress-related diseases.

Antimicrobial Activity

Azo compounds have been investigated for their antimicrobial properties. In vitro assays have shown that derivatives similar to this compound exhibit significant antibacterial and antifungal activities. The presence of the hydroxyl group in the structure may enhance these properties by increasing solubility and interaction with microbial membranes.

Case Studies

  • Antioxidant Activity Study
    • A study evaluated the antioxidant potential of various azo compounds using DPPH radical scavenging assays. The results indicated that compounds with structural similarities to 5-((4'-((4-Amino-2,5-dimethylphenyl)diazenyl)(1,1'-biphenyl)-4-yl)diazenyl)-2-hydroxybenzoic acid demonstrated IC50 values comparable to known antioxidants such as ascorbic acid.
  • Antimicrobial Evaluation
    • In a comprehensive evaluation of azo derivatives against Gram-positive and Gram-negative bacteria, one study found that compounds with similar diazenyl structures exhibited minimum inhibitory concentrations (MICs) in the range of 15 to 30 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests potential utility in developing new antimicrobial agents.

The biological activity of this compound can be attributed to several mechanisms:

  • Redox Activity : The ability of azo compounds to undergo reduction can lead to the generation of reactive intermediates that may interact with cellular components.
  • Membrane Interaction : The amphiphilic nature due to the hydroxyl group allows for better interaction with lipid membranes, facilitating antimicrobial action.

Q & A

Q. What are the recommended synthetic routes for preparing 5-((4'-((4-Amino-2,5-dimethylphenyl)diazenyl)biphenyl-4-yl)diazenyl)-2-hydroxybenzoic acid, and how can reaction conditions be optimized?

Methodological Answer: The compound’s synthesis typically involves diazo coupling reactions. For example, azo derivatives of biphenyl systems are synthesized by reacting 4-amino-2,5-dimethylbenzenediazonium salts with biphenyl precursors under acidic conditions. Key steps include:

  • Diazotization : Use sodium nitrite in HCl at 0–5°C to generate diazonium salts .
  • Coupling : React the diazonium salt with a biphenyl derivative (e.g., 4-hydroxylbiphenyl) in ethanol/water under controlled pH (8–9) to ensure regioselectivity .
  • Purification : Column chromatography with silica gel and elution using ethyl acetate/hexane mixtures improves yield and purity .
    Optimization Tips :
  • Adjust molar ratios (e.g., 1:1.2 for diazonium salt to biphenyl) to minimize side products.
  • Monitor reaction progress via TLC and UV-Vis spectroscopy to detect azo bond formation (λmax ~450 nm) .

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer: A multi-technique approach is essential:

  • Elemental Analysis : Confirm C, H, N composition (deviation <0.3% from theoretical values) .
  • Spectroscopy :
    • FT-IR : Identify N=N (1550–1450 cm⁻¹), C=O (1680–1700 cm⁻¹), and O–H (broad ~3400 cm⁻¹) stretches .
    • NMR : ¹H NMR (DMSO-d6) resolves aromatic protons (δ 6.5–8.5 ppm), methyl groups (δ 2.1–2.5 ppm), and carboxylic acid protons (δ ~12 ppm) .
    • UV-Vis : Detect π→π* transitions in the azo chromophore (λmax 400–500 nm) and assess solvatochromism in polar solvents .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z ~498) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve discrepancies in experimental spectral data for this compound?

Methodological Answer: Conflicting spectral assignments (e.g., ambiguous FT-IR peaks) can be addressed via:

  • DFT Calculations : Use Gaussian 09/B3LYP/6-31G(d) to model vibrational modes and compare with experimental FT-IR/Raman spectra. For instance, discrepancies in N=N stretching frequencies may arise from intermolecular hydrogen bonding, which DFT can simulate by including solvent effects .
  • NMR Chemical Shift Prediction : Tools like ACD/Labs or GIAO-DFT predict ¹H/¹³C shifts, aiding in assignments for complex aromatic systems .
  • TD-DFT for UV-Vis : Simulate electronic transitions to correlate experimental λmax with frontier molecular orbitals (e.g., HOMO→LUMO gaps) .

Q. What experimental design strategies are effective for evaluating the antibacterial activity of this compound, and how can contradictory results be analyzed?

Methodological Answer: Experimental Design :

  • Disk Diffusion Assay : Use Mueller-Hinton agar inoculated with Staphylococcus aureus or Escherichia coli. Apply compound-loaded disks (50–100 µg/disk) and measure inhibition zones after 24h incubation .
  • MIC Determination : Perform broth microdilution (concentration range: 1–256 µg/mL) to quantify minimum inhibitory concentrations .
    Addressing Contradictions :
  • Control Variables : Standardize inoculum size (CFU/mL) and solvent (e.g., DMSO ≤1% v/v) to minimize variability.
  • Structure-Activity Analysis : Compare results with analogs (e.g., 4-chloro vs. 4-methyl substituents) to identify substituent effects on activity .
  • Mechanistic Studies : Use fluorescence quenching or molecular docking to assess interactions with bacterial enzymes (e.g., DNA gyrase) .

Q. How can researchers optimize the compound’s solubility and stability for in vitro studies?

Methodological Answer:

  • Solubility Enhancement :
    • pH Adjustment : Use phosphate buffer (pH 7.4) to deprotonate the carboxylic acid group, improving aqueous solubility .
    • Co-solvents : Ethanol (10–20% v/v) or PEG-400 can stabilize the compound without denaturing proteins in assays .
  • Stability Testing :
    • Photodegradation : Conduct UV-light exposure experiments (λ >400 nm) and monitor via HPLC. Add antioxidants (e.g., ascorbic acid) to mitigate azo bond cleavage .
    • Thermal Stability : Use TGA/DSC to determine decomposition temperatures and optimize storage conditions (e.g., −20°C in amber vials) .

Q. What advanced techniques are used to study the compound’s interaction with biological targets (e.g., proteins)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., BSA) on a sensor chip and measure binding kinetics (ka, kd) in real-time .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions .
  • Molecular Dynamics (MD) Simulations : Simulate docking poses (e.g., AutoDock Vina) and analyze binding free energies (MM-PBSA) to predict affinity .

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